BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical structure and derivatives of hydrastine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydrastine

Cat. No.: B1673436

An In-depth Technical Guide to the Chemical Structure and Derivatives of Hydrastine

Introduction

Hydrastine is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is
one of the major alkaloid constituents of goldenseal (Hydrastis canadensis), a perennial herb
belonging to the buttercup family (Ranunculaceae).[1][2][3][4] Historically, goldenseal has been
used in traditional North American herbal medicine to treat a variety of conditions, including
inflammation and infections.[4][5][6] Hydrastine, along with other alkaloids like berberine and
canadine, contributes to the plant's pharmacological effects.[2][4][5] This technical guide
provides a comprehensive overview of the chemical structure of hydrastine, its derivatives,
physicochemical properties, and biological activities, with a focus on experimental
methodologies and mechanisms of action relevant to researchers and drug development
professionals.

Core Chemical Structure of Hydrastine

Hydrastine is a naturally occurring isoquinoline alkaloid.[3] The most common natural form is
(-)-B-hydrastine.[7] Its structure consists of two main moieties: an isoquinoline ring system and
a phthalide ring system, connected by a carbon-carbon bond.[8]
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Caption: Core chemical structure of (-)-B-hydrastine.

Physicochemical and Spectroscopic Data

The chemical properties of hydrastine have been well-characterized. The compound is a white
powder.[9] Detailed physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of Hydrastine
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Property Value Reference

Molecular Formula C21H21NOe [3][10]

Molecular Weight 383.39 g/mol [319]
(3S)-6,7-dimethoxy-3-[(5R)-6-
methyl-7,8-dihydro-5H-[1]

IUPAC Name ] ] o
[3]dioxolo[4,5-g]isoquinolin-5-
yl]-2-benzofuran-1(3H)-one

CAS Number 118-08-1 [(-)-hydrastine] [319]

Melting Point 132-133 °C [11]

XLogP 26-27 [10]

Topological Polar Surface Area  66.5 A2 [10]

o Water: 0.003 g, Ethanol: 0.83

Solubility (in 100 mL at room

g, Ether: 1.2 g, Chloroform: [11]

temp)

7.14 g, Benzene: 5.3 g

Table 2: Spectroscopic Data for (-)-3-Hydrastine
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Technique Key Signals |/ Peaks Reference

Signals detectable at 7.82 ppm
(s, 1H) and 7.37 ppm (s, 1H)
are characteristic. The
1H NMR (DMSO-ds) N [12][13]
resonance positions and
multiplicity are highly solvent-

dependent.

Data available in literature for
13C NMR . [13]
structural confirmation.

Strong absorption at 1756
cm~1 (C=0 stretching of the

IR Spectroscopy lactone group). Characteristic [13]
peaks for C-H, C=C, and C-O

stretching are also present.

[M+H]* precursor adduct at

m/z 384.2. Collision-induced
Mass Spectrometry (LC-ESI- dissociation (CID) causes
QQQ, Positive) facile cleavage of the C1-C9

bond, yielding a major

[81[10]

fragment at m/z 190.

Derivatives of Hydrastine

Research into hydrastine has led to the synthesis and evaluation of numerous derivatives,
often aimed at enhancing its biological activity or exploring structure-activity relationships
(SAR). Hydrazide-hydrazone derivatives, in particular, have been a significant focus due to
their broad pharmacological potential.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a class of compounds known for a wide range of biological

activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14] The synthesis of
these derivatives from hydrastine or related precursors allows for the introduction of various
substituents, leading to diverse pharmacological profiles.
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Caption: General synthesis workflow for hydrazide-hydrazone derivatives.

Table 3: Biological Activities of Selected Hydrazide-Hydrazone Derivatives
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Derivative Class Biological Activity Key Findings Reference
2-Arylquinoline-4-
carboxylic acid o ) Evaluated for in vitro
i Antimicrobial o ) o [15]
hydrazide— antimicrobial activity.
hydrazones
Showed sub-
_ _ micromolar ICso
Pyrroloquinoxaline ) ) ) )
) Cytotoxic (Anticancer)  values in multiple [16]
hydrazines )
cancer cell lines;
induced apoptosis.
Biphenyl-4-carboxylic Demonstrated activity
acid hydrazide- Antimicrobial against various [17]
hydrazones bacterial strains.
7-Hydroxy-8-
] ] acetylcoumarin
Coumarin-substituted ] )
Anti-leukemic benzoylhydrazone [15]

hydrazones

was studied for anti-

leukemic properties.

Experimental Protocols

This section details methodologies for the isolation of hydrastine, synthesis of derivatives, and

biological evaluation, as cited in the literature.

Isolation of (-)-B-Hydrastine from Hydrastis canadensis

This protocol is adapted from a laboratory practical for undergraduate students, emphasizing a

miniature and sustainable scale.[6]

o Extraction: Commercially available goldenseal root powder is used as the starting material.

e Chromatography: Flash column chromatography is employed for separation.

o Stationary Phase: Silica gel.
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o Mobile Phase: A gradient mobile phase is utilized to effectively separate (-)-B-hydrastine
from other alkaloids like berberine.

o Fraction Collection: Fractions are collected and monitored for the presence of the target
compound.

« |dentification and Confirmation: The identity and purity of the isolated (-)-B-hydrastine are
confirmed using spectroscopic methods.

o NMR Spectroscopy: *H NMR, 3C NMR, DEPT 135, H-H COSY, HSQC, and HMBC
spectra are recorded.[13]

o IR Spectroscopy: The presence of the characteristic lactone C=0 stretch (approx. 1756
cm™1) is confirmed.[13]

Synthesis of Hydrazide-Hydrazone Derivatives

The following is a general procedure for the acid-catalyzed condensation of hydrazides with
aldehydes to form hydrazones.[18]

Reactants: The appropriate substituted hydrazide (e.g., 2-phenoxybenzoic acid hydrazide)
and a corresponding aldehyde are used as starting materials.[18]

o Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or
methanol, with a catalytic amount of acid (e.g., concentrated hydrochloric acid).

e Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 8 hours).
e Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting
precipitate (the hydrazone product) is filtered, washed, and purified, often by recrystallization
from a suitable solvent like methanol.[19]

 Structural Confirmation: The structures of the synthesized compounds are confirmed by IR,
'H-NMR, and Mass spectrometry.[18]
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Biological Evaluation Protocol: In Vitro Anticancer
Assay

This protocol describes the MTT assay used to evaluate the cytotoxic activity of synthesized

hydrazide-hydrazone derivatives against human cancer cell lines.[20]

Cell Lines: A panel of human cancer cell lines is used, such as PC-3 (prostate), MCF-7
(breast), and HT-29 (colon).[20]

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach
overnight.

Compound Treatment: The cells are treated with various concentrations of the synthesized
compounds for a defined period (e.g., 48 hours). A standard chemotherapeutic agent (e.g.,
paclitaxel) is used as a positive control.

MTT Assay:

o After incubation, MTT solution is added to each well and incubated to allow for the
formation of formazan crystals by viable cells.

o The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the
formazan crystals.

Data Analysis: The absorbance is measured using a microplate reader. The ICso (half-
maximal inhibitory concentration) value for each compound is calculated using a suitable
software program (e.g., GraphPad Prism).[20]

Mechanism of Action and Signaling Pathways

Hydrastine and its stereocisomers exhibit a range of pharmacological activities by interacting

with various biological targets.

Inhibition of p21-Activated Kinase 4 (PAK4)

(-)-B-Hydrastine has been identified as an inhibitor of PAK4, a serine/threonine kinase involved

in cellular processes like cytoskeletal dynamics, cell motility, and survival.[7] Overexpression of
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PAK4 is associated with cancer progression, making it a target for anticancer drug
development.

(-)-B-Hydrastine

PAK4 Kinase

Phosphorylates

Cell Survival

(e.g., LIMK1, GEF-H1)

(Cytoskeletal Reorganizatior)

(Cell Motility & Invasion)

Click to download full resolution via product page

(Downstream Substrates

Caption: Inhibition of the PAK4 signaling pathway by (-)-B-hydrastine.

Antagonism of GABA-A Receptors

(+)-Hydrastine, the enantiomer of the more common (-)-hydrastine, is a potent competitive
antagonist at mammalian GABA-A receptors.[21] Its activity is stereoselective and significantly
more potent than its (-) counterpart and even the classic GABA-A antagonist, bicuculline.[21]

Table 4. Comparative Activity at GABA-A Receptors
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Compound Activity Metric Value
) Convulsant Activity (CDso, )
(+)-Hydrastine _ 0.16 mg/kg (i.v.)
mice)
GABA-A Antagonism (pAz2) 6.5
[3H]-muscimol binding (ICso) 2.37 uM

GABA-stimulated [3H]-

. . 0.4 uM
diazepam binding (ICso)

) Convulsant Activity (CDso,
(-)-Hydrastine ce) ~28.8 mg/kg (180x less potent)
mice

Convulsant Activity (CDso,

Bicuculline ) 0.32 mg/kg (i.v.)
mice)

GABA-A Antagonism (pAz) 6.1

[3H]-muscimol binding (ICso) 19.7 uM

GABA-stimulated [3H]-

. L 2.3 uM
diazepam binding (ICso)

Data sourced from a study by
Huang and Johnston (1990).
[21]

Interference with Calcium Channels

(-)-Hydrastine's mode of action has also been linked to interference with calcium channel
pathways.[3][9] This interaction suggests potential vasodilatory and antispasmodic effects,
which aligns with some of the traditional uses of goldenseal for smooth muscle-related
conditions.[2][3]

Metabolism and Pharmacokinetics

Studies in humans have shown that after a single oral dose of goldenseal extract, hydrastine
is rapidly and extensively metabolized.[22]
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e Pharmacokinetic Parameters: Following a single oral dose of a goldenseal extract containing
78 mg of hydrastine, the maximal serum concentration (Cmax) was 225 + 100 ng/mL,
reached at a Tmax Of 1.5 £ 0.3 hours. The elimination half-life was determined to be 4.8 + 1.4
hours.[22][23]

o Metabolic Pathways: Hydrastine undergoes extensive Phase | and Phase Il metabolism.

o Phase I: Biotransformations include O-demethylation, N-demethylation, reduction,
hydroxylation, lactone hydrolysis, and dehydrogenation.[22]

o Phase II: The primary metabolites are glucuronide and sulfate conjugates.[22]

» Metabolite Identification: Metabolites in human serum and urine have been identified using
advanced mass spectrometric techniques, including accurate mass measurement and
product ion scanning with Q-ToF and triple quadrupole instruments.[22][23] The identity of
Phase Il metabolites was confirmed by enzymatic hydrolysis using 3-glucuronidase and
sulfatase.[22][23]

Conclusion

Hydrastine remains a molecule of significant interest to medicinal chemists and
pharmacologists. Its complex chemical structure provides a scaffold for the development of
novel derivatives with a wide spectrum of biological activities. The detailed understanding of its
physicochemical properties, mechanisms of action, and metabolic pathways, supported by
robust experimental protocols, provides a solid foundation for future research. The
development of synthetic derivatives, particularly hydrazones, continues to be a promising
avenue for discovering new therapeutic agents targeting cancer, microbial infections, and
neurological disorders. Further exploration of the structure-activity relationships of these
compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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